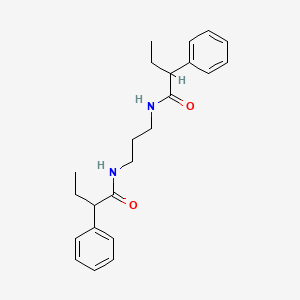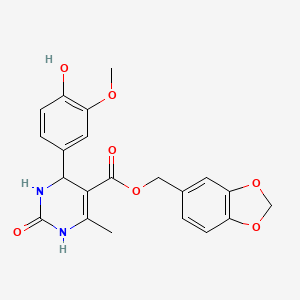![molecular formula C15H23NO2 B5145697 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine CAS No. 5362-98-1](/img/structure/B5145697.png)
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine, also known as MPBP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine acts as a sigma-1 receptor agonist and a dopamine transporter inhibitor. It has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are brain regions that are involved in reward processing, decision-making, and motor control. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance locomotor activity and induce hyperthermia in mice. This compound has also been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex and striatum, which are brain regions that are involved in cognitive processes. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and dopamine transporter inhibitor, which makes it a useful tool for studying the role of these proteins in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to use in long-term experiments. This compound also has some potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine. One potential direction is to investigate the role of sigma-1 receptors and dopamine transporters in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Another potential direction is to develop new derivatives of this compound that have improved pharmacological properties, such as longer half-life and higher selectivity for sigma-1 receptors and dopamine transporters. Finally, future studies could investigate the potential therapeutic applications of this compound and its derivatives in various diseases and disorders.
Métodos De Síntesis
The synthesis method of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine involves the reaction of 3-methoxyphenol with 1,4-dibromobutane in the presence of potassium carbonate to produce 1-(3-methoxyphenoxy)-4-bromobutane. This intermediate product is then reacted with pyrrolidine in the presence of potassium carbonate to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. This compound has also been shown to have affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synaptic cleft. These properties make this compound a potentially useful tool for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJCSLNNLRHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367126 |
Source


|
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5362-98-1 |
Source


|
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)


![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)
